molecular formula C15H29ClN2O3 B13597785 tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride

tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride

Cat. No.: B13597785
M. Wt: 320.85 g/mol
InChI Key: BTQXBBUMQUZBOD-ZOWNYOTGSA-N
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Description

tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling and subsequent protection of functional groups. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid in water for acidic hydrolysis, sodium hydroxide in water for basic hydrolysis.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a carboxylic acid or other esters.

Scientific Research Applications

tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic use of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate

Uniqueness

tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.85 g/mol

IUPAC Name

tert-butyl 4-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m0./s1

InChI Key

BTQXBBUMQUZBOD-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@@H](C2)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl

Origin of Product

United States

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